molecular formula C5H6F6O B1586298 2,2-Bis(trifluoromethyl)propanol CAS No. 2927-17-5

2,2-Bis(trifluoromethyl)propanol

Cat. No. B1586298
CAS RN: 2927-17-5
M. Wt: 196.09 g/mol
InChI Key: PDVIQMXPNJDUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Bis(trifluoromethyl)propanol” is a chemical compound with the molecular formula C5H6F6O . It is a fluorinated aliphatic alcohol . The molecular weight of this compound is 196.09 .


Synthesis Analysis

The synthesis of “2,2-Bis(trifluoromethyl)propanol” can be achieved by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . Another method involves the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .


Molecular Structure Analysis

The molecular structure of “2,2-Bis(trifluoromethyl)propanol” consists of 5 carbon atoms, 6 hydrogen atoms, 6 fluorine atoms, and 1 oxygen atom .


Chemical Reactions Analysis

A solvent-controlled base-free synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Bis(trifluoromethyl)propanol” include a molecular weight of 196.09 and a molecular formula of C5H6F6O . It is a fluorinated aliphatic alcohol .

Scientific Research Applications

Mechanisms of Bisphenol A Action

Bisphenol A (BPA) has been extensively studied for its adverse reproductive and developmental effects in wildlife and laboratory animals. Research has focused on understanding BPA's mechanisms of action, tissue-specific impacts, and susceptibility windows, contributing significantly to the body of knowledge on environmental endocrine disruptors (Wetherill et al., 2007).

Development of Bis-GMA Free Dental Resin

Research on Bis-GMA (a bisphenol-A structure) in dental materials led to the development of a new dimethacrylate monomer TDDMMA, aiming to replace Bis-GMA. This innovation in dental resin systems showed promising properties like higher double bond conversion and better mechanical properties after water immersion compared to traditional Bis-GMA systems (Yin et al., 2016).

Catalytic Reactions for Bioactive Compounds

A study introduced a new reoxidation system using stoichiometric bis(trifluoroacetyl) peroxide in trifluoroethanol (TFE) for iodoarene-catalyzed C-C bond-forming reactions. This catalytic system is significant for producing biologically important compounds like Amaryllidaceae alkaloids (Dohi et al., 2008).

Organotin Triflate Catalyst in Chemical Reactions

Research involving dityltin bis(triflate) explored its use as a mild Lewis acid catalyst in chemical reactions, such as the Michael addition of enol silyl ethers. This study is relevant in advancing the understanding of catalytic processes in synthetic organic chemistry (Sato et al., 1991).

Multidentate Ligand Development for Spin Clusters

Bis-tris propane was investigated as a new multidentate ligand for nickel- and cobalt-based spin clusters, contributing to the field of inorganic chemistry and materials science. This research provides insight into the synthesis, structure, and magnetic properties of such complexes (Ferguson et al., 2011).

Safety And Hazards

“2,2-Bis(trifluoromethyl)propanol” is classified as a flammable liquid (Category 2), and it is highly flammable in liquid and vapor form . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Future Directions

While specific future directions for “2,2-Bis(trifluoromethyl)propanol” are not mentioned in the search results, it is noted that this compound is used for R&D purposes . It is also mentioned that the compound is a versatile chemical compound with various applications in scientific research.

properties

IUPAC Name

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O/c1-3(2-12,4(6,7)8)5(9,10)11/h12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVIQMXPNJDUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371189
Record name 2,2-Bis(trifluoromethyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)propanol

CAS RN

2927-17-5
Record name 2,2-Bis(trifluoromethyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(trifluoromethyl)propanol
Reactant of Route 2
2,2-Bis(trifluoromethyl)propanol
Reactant of Route 3
2,2-Bis(trifluoromethyl)propanol
Reactant of Route 4
2,2-Bis(trifluoromethyl)propanol
Reactant of Route 5
2,2-Bis(trifluoromethyl)propanol
Reactant of Route 6
2,2-Bis(trifluoromethyl)propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.